N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: is a synthetic organic compound characterized by a complex structure that includes a pyran ring, a carboxamide group, and fluorinated benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between a 1,3-dicarbonyl compound and an aldehyde under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This involves reacting the pyran derivative with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the hydroxyl group of the pyran ring is replaced by the 4-fluorobenzyl group. This can be achieved using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxyl derivatives of the pyran ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In the field of biology and medicine, this compound may exhibit biological activity due to its structural similarity to other bioactive molecules. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the presence of fluorinated groups.
Mechanism of Action
The mechanism of action of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- N-benzyl-5-((4-methylbenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- N-benzyl-5-((4-nitrobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
The uniqueness of N-benzyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its lipophilicity, and increase its binding affinity to biological targets compared to its non-fluorinated analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-8-6-15(7-9-16)12-25-19-13-26-18(10-17(19)23)20(24)22-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNFXYRJCEPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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